Pentanoyl azide

Übersicht

Beschreibung

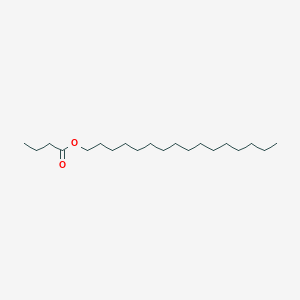

Pentanoyl azide is a derivative of pentanoic acid, also known as valeric acid . Pentanoic acid is a short-chain saturated fatty acid . It has an unpleasant odor, similar to that of old socks . It is found in the perennial flowering plant Valeriana officinalis, from which its English name, valeric acid, is derived . Pentanoic acid is primarily used to synthesize pentanoate esters . Volatile pentanoate esters have a pleasant smell and are used in perfumes and cosmetics . Pentanoate ethyl ester and pentanoate pentyl ester have a fruity smell and are used as food additives .

Synthesis Analysis

The synthesis of this compound can be achieved through the reaction of pentanoic acid with sodium azide . This reaction is part of the broader class of reactions known as azide synthesis, which is a method for synthesizing primary amines . The reaction proceeds via a concerted transition state with nitrogen elimination and alkyl/aryl migration occurring at the same time .

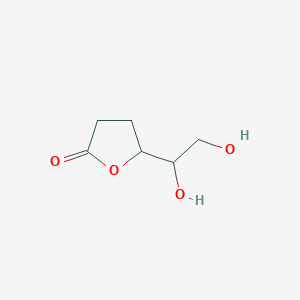

Molecular Structure Analysis

The molecular structure of this compound is likely to be similar to that of other azides . Azides are linear species containing three nitrogen atoms . The azide anion is very similar in each form, being centrosymmetric with N–N distances of 1.18 Å .

Chemical Reactions Analysis

This compound can participate in a variety of chemical reactions due to the reactivity of the azide group . It can function as an electrophile, nucleophile, or radical acceptor . Its diverse reaction pathways provide opportunities to generate highly reactive intermediates with often unusual or unconventional reactivities .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be similar to those of other azides . Familiar examples of physical properties include density, color, hardness, melting and boiling points, and electrical conductivity .

Wissenschaftliche Forschungsanwendungen

Synthesis in Glycoconjugate Research

Pentanoyl azide, along with other acyl groups, has been used in the synthesis of novel glycopyranosyl azides. These azides are pivotal in creating glycoconjugates for investigating their biopharmaceutical properties, such as in vitro metabolic stability, plasma stability, and plasma protein binding. Notably, pentanoyl esters exhibited notable stability compared to other acyl groups, making them valuable in this domain of research (Carroux et al., 2013).

Metabolic Oligosaccharide Engineering

This compound plays a role in Metabolic Oligosaccharide Engineering (MOE), a technology used for modifying cell surface sugars. The use of azide functional groups, including this compound derivatives, is critical in this field. They are part of the processes that involve incorporating non-natural monosaccharides into cellular glycocalyx via "click chemistry" (Almaraz et al., 2012).

Photolysis and Spectroscopy Studies

This compound's derivatives, such as pentanoyl chloride, have been studied using methods like supersonic expansions of argon gas and Fourier transform microwave spectrometry. These studies aim to understand the structural aspects and behavior of these compounds under different conditions, which is crucial in fields like spectroscopy and photolysis (Powoski & Cooke, 2012).

Click Chemistry in Polymer Synthesis

In polymer science, this compound derivatives are used in click chemistry for synthesizing biodegradable polymers. These polymers have various medical applications, such as drug delivery systems. The use of this compound-related compounds enhances the efficiency and degradability of these polymers (Yang et al., 2011).

Biochemical Engineering of Sialic Acid

In biochemical engineering, this compound derivatives are used for modifying the N-acyl side chain of sialic acid. This modification has significant implications in biological systems, including cell-cell recognition and interaction with viruses and toxins. The altered sialic acids are incorporated into cell surface sialoglycoconjugates, impacting their biological functions (Keppler et al., 2001).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

pentanoyl azide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O/c1-2-3-4-5(9)7-8-6/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGIOHTULBEAQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

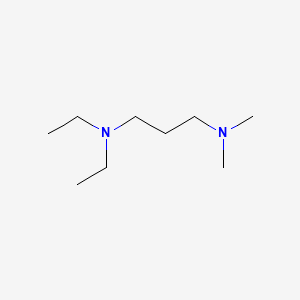

CCCCC(=O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60711862 | |

| Record name | Pentanoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62384-22-9 | |

| Record name | Pentanoyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60711862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetramine](/img/structure/B3192347.png)

![3-[3-(3-Aminophenoxy)propoxy]aniline](/img/structure/B3192377.png)

![2,3-Dihydro-1H-benzo[f]isoindole](/img/structure/B3192384.png)